molecular formula C17H17ClN2O5 B11687802 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide

Cat. No.: B11687802
M. Wt: 364.8 g/mol
InChI Key: GNMZHFYKDBTRAD-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide is an organic compound with a complex structure that includes a chloro group, a nitro group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide typically involves multiple steps. One common method starts with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by the introduction of the chloro group through a chlorination reaction. The final step involves the coupling of the nitro-chloro benzene derivative with 2-(3,4-dimethoxyphenyl)ethylamine under appropriate conditions to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Reduction: The major product formed is the corresponding amine derivative.

    Substitution: The major products depend on the nucleophile used but typically result in the replacement of the chloro group with the nucleophile.

Scientific Research Applications

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and dimethoxyphenyl groups can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2,4-dimethoxyphenyl)-3-nitrobenzamide
  • 4-chloro-N-(2,5-dimethoxyphenyl)-3-nitrobenzamide
  • 4-chloro-N-(2-methoxyphenyl)-3-nitrobenzamide

Uniqueness

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both chloro and nitro groups, along with the dimethoxyphenyl moiety, provides a distinct chemical profile that can be exploited in various applications.

Properties

Molecular Formula

C17H17ClN2O5

Molecular Weight

364.8 g/mol

IUPAC Name

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide

InChI

InChI=1S/C17H17ClN2O5/c1-24-15-6-3-11(9-16(15)25-2)7-8-19-17(21)12-4-5-13(18)14(10-12)20(22)23/h3-6,9-10H,7-8H2,1-2H3,(H,19,21)

InChI Key

GNMZHFYKDBTRAD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC

Origin of Product

United States

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